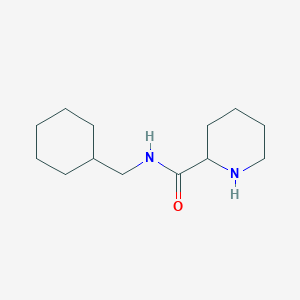

N-(cyclohexylmethyl)piperidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h11-12,14H,1-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXZOXMEOWKXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Academic Context and Significance of N Cyclohexylmethyl Piperidine 2 Carboxamide

Historical Overview of Piperidine (B6355638) Carboxamide Research

The journey of piperidine carboxamide research begins with the discovery of its parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, piperidine has since become a foundational structure in organic and medicinal chemistry. wikipedia.org The piperidine ring is a ubiquitous motif found in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgijnrd.org

While the piperidine nucleus was known for over a century, intensive research into its carboxamide derivatives as therapeutic agents is a more recent development, gaining significant momentum in the late 20th and early 21st centuries. These efforts were driven by the need for novel compounds with improved efficacy and safety profiles across various disease areas. Piperidine-2-carboxamide (B12353), in particular, serves as a crucial scaffold. Its structure offers a rigid piperidine ring which can control the orientation of substituents, and a versatile carboxamide group that can be readily modified to fine-tune a molecule's biological activity and pharmacokinetic properties.

Early research into simple N-alkyl-piperidine-2-carboxamide derivatives laid the groundwork for the development of important local anesthetics like Bupivacaine and its S-enantiomer, Levobupivacaine. wikipedia.org These molecules feature an N-butyl piperidine-2-carboxamide core attached to a 2,6-dimethylphenyl group. wikipedia.org The success of these compounds spurred further investigation into how modifications of the N-alkyl and carboxamide substituents could impact biological activity, leading to the synthesis of large libraries of related compounds for screening against various biological targets. This systematic exploration cemented the piperidine carboxamide scaffold as a "privileged structure" in drug discovery.

Role of N-(cyclohexylmethyl)piperidine-2-carboxamide in Chemical Research and Development

Specific research detailing the synthesis, applications, or biological activity of this compound is limited in publicly available scientific literature. It is not a widely commercialized pharmaceutical or a major focus of academic investigation as a final product. Instead, its primary role in the scientific landscape is that of a research chemical and a synthetic intermediate.

As a research chemical, it can be used as a tool compound in the early stages of drug discovery. It belongs to a class of N-substituted piperidine-2-carboxamides, which are frequently synthesized as part of compound libraries for high-throughput screening. Researchers design and create these libraries to test against a wide array of biological targets, such as enzymes or receptors, to identify initial "hits" that can be further optimized into lead compounds for new drug development programs.

Structural Motif Significance within Medicinal Chemistry

The structure of this compound is a composite of three key chemical motifs, each contributing to its potential utility in medicinal chemistry. The strategic combination of these motifs provides a foundation for designing molecules with specific physicochemical and pharmacological properties.

The Piperidine Ring: This saturated heterocycle is a cornerstone of many successful drugs. encyclopedia.pub Its non-planar, chair-like conformation allows for the precise three-dimensional positioning of substituents, which is critical for effective binding to biological targets. wikipedia.org The presence of the nitrogen atom provides a basic center that can be protonated at physiological pH, often enhancing water solubility and enabling the formation of ionic interactions with receptors. The piperidine scaffold is known to be a "privileged" structure, meaning it is capable of binding to multiple, diverse receptors and enzymes, making it a frequent choice in drug design. researchgate.net

The Carboxamide Linker: The amide bond is one of the most common functional groups found in pharmaceuticals. It is relatively stable to metabolic degradation and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows it to form strong and specific interactions with amino acid residues in the binding sites of proteins, anchoring the molecule to its target.

The N-Cyclohexylmethyl Group: This substituent is comprised of a flexible methylene (B1212753) linker (-CH2-) attached to a bulky and lipophilic (fat-soluble) cyclohexane (B81311) ring. The methylene group provides rotational freedom, allowing the cyclohexyl ring to orient itself optimally within a binding pocket. The cyclohexane ring itself is a non-aromatic, hydrophobic group that can engage in van der Waals interactions with hydrophobic regions of a biological target. The inclusion of such a group can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile, including its ability to cross cell membranes.

The combination of a rigid, basic piperidine core, a versatile hydrogen-bonding carboxamide linker, and a lipophilic N-cyclohexylmethyl group makes this structural motif a valuable template for exploring chemical space in the search for new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: Predicted values are computationally estimated and may vary from experimental values.)

| Property | Value |

| Molecular Formula | C13H24N2O |

| Molecular Weight | 224.35 g/mol |

| XLogP3 (Predicted) | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Table 2: Key Structural Motifs and Their Significance

| Structural Motif | Role in Medicinal Chemistry |

| Piperidine Ring | Provides a 3D scaffold, contains a basic nitrogen for solubility and ionic interactions. |

| Carboxamide Linker | Stable metabolic linker, acts as a hydrogen bond donor and acceptor for target binding. |

| Cyclohexylmethyl Group | Adds lipophilicity for hydrophobic interactions, flexible linker allows optimal positioning. |

Synthetic Methodologies for N Cyclohexylmethyl Piperidine 2 Carboxamide and Its Analogues

Strategies for Piperidine (B6355638) Ring Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, and numerous synthetic routes have been developed for its construction. digitellinc.com These strategies can be broadly categorized based on the method of ring formation.

Intramolecular cyclization is a common strategy where a linear precursor containing a nitrogen atom cyclizes to form the piperidine ring. nih.gov This approach involves the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov The initiation of the cyclization can be achieved through various means, including metal catalysis, electrophilic cyclization, and aza-Michael reactions. nih.gov

A key challenge in these approaches is achieving stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. nih.gov For example, a Pd-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, offering a mild route to piperidine derivatives. organic-chemistry.org Another approach involves the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by aluminum chloride, to yield trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Catalyst/Reagent | Precursor Type | Key Features |

|---|---|---|---|

| Reductive Hydroamination | Acid-mediated | Alkynes with an amino group | Forms an iminium ion intermediate that is subsequently reduced. nih.govmdpi.com |

| Aza-Prins Cyclization | AlCl₃ / Trimethylsilyl (B98337) halide | N-tosyl homoallylamine | Provides trans-2,4-disubstituted piperidines. organic-chemistry.org |

| Palladium-Catalyzed Hydroamination | Pd complex with tridentate ligand | Unactivated alkenes with an amino group | Proceeds at room temperature, tolerates sensitive functional groups. organic-chemistry.org |

| Wacker-type Aerobic Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenes with a nitrogen nucleophile | Base-free conditions to form various six-membered nitrogen heterocycles. organic-chemistry.org |

Given the importance of chirality in bioactive molecules, asymmetric synthesis of the piperidine ring is a critical area of research. nih.gov These methods aim to produce enantiomerically enriched piperidines. snnu.edu.cn

One prominent strategy involves the catalytic asymmetric dearomatization of pyridines. nih.gov This can be achieved by activating the pyridine (B92270) nitrogen, which allows for mild reduction methods to yield chiral piperidines. nih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction between arylboronic acids and a pyridine derivative can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as a powerful tool for the asymmetric dearomatization of activated pyridines. nih.gov

Another technique is the lithiation-intramolecular cyclization sequence. The reaction of N-Boc-(4-chlorobutyl)cinnamylamine with n-butyllithium in the presence of the chiral ligand (-)-sparteine (B7772259) can afford (S)-N-Boc-2-(trans-β-styryl)piperidine with a significant enantiomeric ratio. acs.org

Table 2: Comparison of Asymmetric Synthesis Techniques

| Technique | Catalyst/Chiral Auxiliary | Starting Material | Product Type |

|---|---|---|---|

| Catalytic Dearomatization | Rhodium complex with chiral ligand | Pyridine derivatives, Boronic acids | Enantioenriched 3-substituted piperidines. snnu.edu.cn |

| Chemo-enzymatic Dearomatization | Amine oxidase / Ene imine reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines. nih.gov |

| Lithiation-Cyclization | n-BuLi / (-)-sparteine | N-Boc-(4-chlorobutyl)aryl/alkenylamines | Enantioenriched 2-substituted piperidines. acs.org |

| Ring-Closing Metathesis | Grubbs catalyst | Acyclic dienes/enynes | Piperidines with conjugated dienes for further functionalization. digitellinc.com |

Radical cyclization offers a complementary approach to forming the piperidine ring, often under mild conditions. nih.gov These reactions typically involve the generation of a radical species that subsequently cyclizes in an intramolecular fashion. nih.gov

Photoredox catalysis has been successfully employed to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer (HAT) to furnish spirocyclic piperidines. nih.gov This method is appealing as it is driven by visible light and avoids toxic reagents. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents another pathway, proceeding through an N-radical intermediate to form the piperidine ring. nih.govacs.org

Table 3: Overview of Radical Cyclization Methods

| Method | Radical Generation | Key Reagents/Catalysts | Features |

|---|---|---|---|

| Photoredox Catalysis | Single-electron transfer to an aryl halide | Organic photoredox catalyst, Hünig's base | Mild, light-driven conditions; forms complex spiro-fused heterocycles. nih.gov |

| Copper-Catalyzed C-H Amination | N-F bond cleavage via a single electron transfer | Copper(I) or Copper(II) catalyst | Forms N-radical for subsequent C-H activation and cyclization. nih.govacs.org |

| Cobalt-Catalyzed Cyclization | Cobalt(II) catalysis | Linear amino-aldehydes | Effective for producing various piperidines, though byproducts can form. nih.gov |

| Electroreductive Cyclization | One-electron reduction at a cathode | Imine and terminal dihaloalkanes | Green and efficient method using a flow microreactor. beilstein-journals.org |

Carboxamide Bond Formation Techniques

The final key step in the synthesis of N-(cyclohexylmethyl)piperidine-2-carboxamide is the formation of the amide bond between the piperidine-2-carboxylic acid moiety and cyclohexylmethanamine.

Amide coupling reactions are among the most frequently used transformations in medicinal chemistry. nih.gov A widely employed method utilizes a combination of a carbodiimide, such as Dicyclohexylcarbodiimide (DCC), and an additive, such as 1-Hydroxybenzotriazole (HOBt). nih.govbachem.com This combination is effective for coupling carboxylic acids and amines, including electron-deficient ones, while minimizing side reactions like racemization. bachem.compeptide.com

The reaction mechanism involves the activation of the carboxylic acid (piperidine-2-carboxylic acid) by DCC to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is susceptible to racemization. The addition of HOBt intercepts the O-acylisourea to form an active HOBt-ester. bachem.comyoutube.com This ester is more stable and less prone to racemization, and it reacts efficiently with the amine (cyclohexylmethanamine) to yield the desired amide product, this compound. peptide.com A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. peptide.com

Table 4: Role of Reagents in DCC/HOBt Mediated Amide Coupling

| Reagent | Chemical Name | Role in Reaction |

|---|---|---|

| Carboxylic Acid | Piperidine-2-carboxylic acid | Provides the acyl group for the amide bond. |

| Amine | Cyclohexylmethanamine | Acts as the nucleophile, providing the nitrogen for the amide bond. |

| DCC | Dicyclohexylcarbodiimide | Coupling reagent; activates the carboxylic acid by forming an O-acylisourea intermediate. bachem.com |

| HOBt | 1-Hydroxybenzotriazole | Additive; forms a more stable active ester, suppresses racemization, and enhances reactivity. nih.govbachem.com |

Synthesis of Key Precursors and Intermediates

Piperidine-2-carboxylic acid (Pipecolic acid): This is a non-proteinogenic α-amino acid. wikipedia.org A common and straightforward synthetic route is the catalytic hydrogenation of its aromatic precursor, 2-pyridinecarboxylic acid. google.com This reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) in a water solvent. google.com Alternative methods include the use of platinum oxide as a catalyst. google.com Another approach is the modified Strecker protocol, which involves the addition of trimethylsilyl cyanide to a tetrahydropyridine, followed by hydrolysis of the resulting α-amino nitrile to yield the pipecolic acid derivative. rsc.org

Cyclohexylmethanamine: This primary amine can be prepared via the catalytic reduction of benzonitrile (B105546). google.com The process can be performed in two stages: first, benzonitrile is reduced to benzylamine (B48309), and subsequently, the aromatic ring of benzylamine is hydrogenated to the cyclohexane (B81311) ring using a finely divided nickel catalyst at elevated temperature and pressure. google.com An alternative route is the direct amination of cyclohexanedimethanol using ammonia (B1221849) and hydrogen over a suitable catalyst. google.com

Preparation of Cyclohexylmethyl Amine Derivatives

The synthesis of the cyclohexylmethyl amine moiety is a critical preliminary step. One established method involves the catalytic reduction of benzonitrile. This process can be performed in two stages: an initial reduction of benzonitrile to benzyl (B1604629) amine at temperatures between 50°C and 150°C, followed by the hydrogenation of the benzyl amine to cyclohexylmethylamine at temperatures of 130°C and above. google.com Both steps are conducted under superatmospheric hydrogen pressure in the presence of a finely divided nickel catalyst. google.com To enhance this process, the nickel catalyst can be promoted with barium hydroxide (B78521) and an alkali metal hydroxide. google.com

Another versatile approach is the Schmidt reaction, which reconfigures a carboxylic acid into an amine with the loss of one carbon atom. For instance, trans-4-methyl cyclohexanecarboxylic acid can be converted to trans-4-methyl cyclohexylamine. google.com This reaction proceeds by treating the carboxylic acid with sodium azide (B81097) in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, which facilitates a rearrangement to an isocyanate intermediate that is subsequently hydrolyzed to the amine. google.com

Additional methods for amine synthesis that could be adapted for cyclohexylmethyl amine derivatives include the reduction of amides, nitro compounds, and nitriles using reducing agents like lithium aluminum hydride (LiAlH₄), and the Gabriel synthesis, a method for forming primary amines from alkyl halides. youtube.comembibe.com

Table 1: Selected Synthetic Methods for Cyclohexylamine Derivatives

| Starting Material | Key Reagents | Product | Notable Features |

|---|---|---|---|

| Benzonitrile | H₂, Nickel catalyst | Cyclohexylmethylamine | Two-step catalytic reduction process. google.com |

| Trans-4-methylcyclohexanecarboxylic acid | Sodium azide, Sulfuric acid | Trans-4-methyl cyclohexylamine | Schmidt reaction involves an isocyanate intermediate. google.com |

| Cyclohexane carboxamide | Bromine, Sodium hydroxide | Cyclohexylamine | Hoffmann bromamide (B1595942) degradation. embibe.com |

Synthesis of Piperidine-2-carboxylic Acid Scaffolds

The piperidine-2-carboxylic acid framework, also known as pipecolic acid, is the second key structural component. A modified Strecker protocol provides an effective route to this scaffold and its derivatives. rsc.org This method involves the addition of trimethylsilyl cyanide (TMSCN) to cyclic imines like 3,4,5,6-tetrahydropyridine. This addition proceeds rapidly and yields α-amino nitriles in excellent yields, often without the need for further purification. rsc.org Subsequent acidic hydrolysis of these α-amino nitriles converts them into the desired piperidine-2-carboxylic acid derivatives. rsc.org

The synthesis of piperidine scaffolds can also be achieved through various intramolecular cyclization strategies. nih.govsemanticscholar.org These methods include aza-Michael reactions, metal-catalyzed cyclizations, and electrophilic cyclizations, which form the piperidine ring from a linear precursor. nih.govsemanticscholar.org Hydrogenation of pyridine derivatives is another common and effective approach. semanticscholar.orgmdpi.com For example, substituted pyridines can be reduced using catalysts like rhodium or palladium to yield the corresponding piperidine. mdpi.com

The piperazine-2-carboxylic acid scaffold, a related structure, is often synthesized with orthogonal protecting groups on its two amine functions, such as Fmoc and Alloc. 5z.com This allows for selective deprotection and functionalization, a strategy that can be conceptually applied to piperidine synthesis to control reactivity during subsequent coupling steps. 5z.com

Table 2: Approaches to Piperidine-2-carboxylic Acid Synthesis

| Precursor Type | Key Reaction/Reagents | Scaffold | Notable Features |

|---|---|---|---|

| 3,4,5,6-Tetrahydropyridines | Trimethylsilyl cyanide, then acid hydrolysis | Piperidine-2-carboxylic acid derivatives | Modified Strecker synthesis with high yield intermediates. rsc.org |

| Pyridine derivatives | H₂, Rhodium or Palladium catalysts | Substituted piperidines | Catalytic hydrogenation is a widely used method. mdpi.com |

Stereoselective Synthesis of this compound Enantiomers

Achieving stereochemical control is crucial in the synthesis of bioactive molecules. For this compound, this involves the synthesis of specific enantiomers, which often exhibit different pharmacological activities. Asymmetric synthesis of analogues has been accomplished using chiral auxiliaries. nih.gov For example, Davis-Ellmann-type sulfonamide chemistry has been employed to asymmetrically synthesize the individual enantiomers of a structurally related benzhydrylpiperazine carboxamide. nih.gov This approach guides the stereochemical outcome of the reaction to produce a single desired enantiomer.

The stereoselective synthesis of the piperidine core itself is another key strategy. Asymmetric catalytic hydrogenation of unsaturated piperidine precursors using chiral catalysts, such as those based on rhodium with chiral ligands like (S)-BINAP, can produce enantiomerically enriched piperidine-2-carboxylic acid. google.com However, such chiral ligand catalysts can be expensive, which is a consideration for large-scale production. google.com

An alternative approach involves the optical resolution of a racemic mixture. For N-formylated derivatives of pipecolic acid, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as norephedrine. rsc.org These diastereomeric salts often have different solubilities, allowing them to be separated by crystallization.

Process Optimization and Scalability Considerations in Academic Synthesis

Scalability, however, requires scrutiny of reagent cost, reaction conditions, and purification methods. Synthetic routes that rely on expensive reagents, such as certain chiral metal catalysts used in asymmetric hydrogenation, may be unsuitable for industrial applications due to high costs. google.com Similarly, purification by column chromatography, while common in academic labs, is often difficult and costly to implement on a large scale. google.com

Therefore, synthetic strategies for this compound intended for larger-scale synthesis should prioritize cost-effective reagents, avoid cumbersome purification steps, and ensure that reaction conditions are manageable and safe on a larger scale. The development of one-pot processes, which combine multiple reaction steps without isolating intermediates, is a valuable strategy for improving efficiency and reducing waste, thereby enhancing the scalability of the synthesis. semanticscholar.org

Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Piperidine 2 Carboxamide Derivatives

Rational Design and Analog Library Generation

The foundation of understanding the structure-activity relationship (SAR) of N-(cyclohexylmethyl)piperidine-2-carboxamide derivatives lies in their rational design and the subsequent generation of analog libraries. This approach allows for a systematic evaluation of how modifications to different parts of the molecule influence its biological effect.

The process often begins with a lead compound, identified through screening or from existing knowledge, which serves as a template for further development. For instance, a piperidine (B6355638) carboxamide identified as a hit in a high-throughput screening campaign can become the starting point for an optimization program. The initial steps involve dissecting the molecule into key structural components to establish the minimal pharmacophore required for activity.

Analog libraries are then created by systematically altering these components. This can involve techniques like parallel synthesis to rapidly produce a diverse set of related compounds. For example, in the development of M1 allosteric agonists, an iterative analog library approach was used to explore modifications of a parent piperidine compound. This led to the synthesis of amide, sulfonamide, and urea (B33335) derivatives to probe the impact of changes in basicity and topology. nih.gov

Computational methods, including quantitative structure-activity relationship (QSAR) models, are also employed to guide the design of new analogs. researchgate.net These models can predict the biological activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts towards molecules with a higher probability of success.

Impact of N-Substitution on Biological Activity

The substituent attached to the piperidine nitrogen plays a crucial role in modulating the biological activity of these compounds. Variations in the size, shape, and electronic properties of this group can lead to significant changes in potency and selectivity.

In broader studies of N-substituted piperidine derivatives, the importance of a lipophilic group at this position has been consistently highlighted. For example, in a series of quinoxaline-2-carboxamides, N-benzyl derivatives were found to exhibit superior antimycobacterial activity compared to N-phenyl analogs, underscoring the favorable impact of a methylene (B1212753) spacer and a lipophilic aromatic ring. mdpi.com While not a direct analog, this finding suggests that the cyclohexylmethyl group likely serves a similar purpose in providing a substantial, non-polar interaction point. The exploration of various N-substituents is a common strategy to optimize target engagement.

Systematic exploration of different alkyl and cyclic alkyl groups at the N-position has provided valuable insights into the SAR of piperidine-2-carboxamides. The general trend observed is that the nature of this substituent significantly influences biological activity.

For instance, in a series of piperidine carboxamide-based antimalarial agents, modifications to the N-acyl group demonstrated clear SAR trends. While this is not the piperidine nitrogen itself, the principle of optimizing alkyl substituents is analogous. In that study, extending an O-alkyl group from methyl to ethyl increased potency threefold, while further extensions were detrimental. nih.gov This highlights that there is often an optimal size and lipophilicity for this region of the molecule.

In another example focusing on analgesics, a series of 3-methyl-1,4-disubstituted-piperidines were synthesized with various N-substituents. nih.gov The choice of the N-substituent was critical in determining both the potency and the duration of action. These studies collectively indicate that both linear and cyclic alkyl groups at the nitrogen are key handles for modulating the pharmacological properties of piperidine-based compounds.

The following table illustrates the impact of N-substitution on the activity of a series of quinoxaline-2-carboxamides against Mycobacterium tuberculosis H37Ra, demonstrating the importance of the N-substituent.

| Compound | N-Substituent | Linker | MIC (µg/mL) |

| 1 | Phenyl | Amide | >500 |

| 2 | Benzyl (B1604629) | Amide | 6.25 |

| 3 | Phenethyl | Amide | 12.5 |

| 4 | Phenylpropyl | Amide | 6.25 |

Data sourced from studies on quinoxaline-2-carboxamides, which serve as a proxy to illustrate the principle of N-substitution impact. mdpi.com

Piperidine Ring Modifications and Their Pharmacological Consequences

Modifications to the piperidine ring itself, including the position and stereochemistry of substituents and the introduction of heteroatoms, have profound effects on the pharmacological properties of this compound derivatives.

The spatial arrangement of atoms in the piperidine ring is critical for biological activity. The chirality of the carbon at the 2-position, to which the carboxamide group is attached, is a key determinant of potency. In many cases, one enantiomer is significantly more active than the other. For example, in a series of piperidine carboxamides developed as antimalarial agents, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer. nih.gov

Furthermore, the position of substituents on the piperidine ring can drastically alter activity. In a study of 3-methyl-4-(N-phenyl amido)piperidines, the relative stereochemistry of the substituents had a profound impact on analgesic potency. The cis-diastereomer was found to be significantly more potent than the corresponding trans-diastereomer, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction. nih.gov

The following table shows the effect of stereochemistry on the antimalarial activity of a piperidine carboxamide.

| Compound | Enantiomer | EC50 (µM) against P. falciparum |

| SW042 | Racemic | 0.14 - 0.19 |

| (S)-SW042 | S | ~0.01 |

| (R)-SW042 | R | >1 |

This data illustrates the profound impact of stereochemistry on biological activity. nih.gov

Replacing one of the carbon atoms in the piperidine ring with a heteroatom, such as another nitrogen (to form a piperazine) or sulfur (to form a thiomorpholine), can significantly alter the physicochemical properties and biological activity of the resulting analogs. rsc.org Such modifications can influence factors like basicity, polarity, and hydrogen bonding capacity, which in turn affect target binding and pharmacokinetic properties.

For example, the introduction of a second nitrogen atom to create a piperazine (B1678402) ring has been explored in the synthesis of compound libraries for drug discovery. nih.gov The additional nitrogen atom can serve as a hydrogen bond acceptor or donor, potentially leading to new interactions with the biological target. Studies on zinc(II)-mediated formation of amidines have utilized various piperidine and piperazine analogs, demonstrating how the presence and nature of heteroatoms within the ring influence chemical reactivity and coordination properties. rsc.org These fundamental chemical differences have direct implications for the pharmacological profile of the compounds.

Carboxamide Linker Contributions to Activity

The carboxamide linker is a pivotal component in the design of bioactive this compound derivatives, serving as a key determinant of their interaction with biological targets. Research on related piperidine carboxamide structures underscores the linker's role in establishing crucial hydrogen bonds and providing a stable, metabolically robust connection between the piperidine core and various substituent groups.

In studies of analogous N-benzylpiperidine carboxamide derivatives, the amide linker has been shown to be a more metabolically stable alternative to an ester linkage. This modification often leads to improved pharmacokinetic profiles without compromising the desired biological activity. The orientation and electronic properties of the carboxamide group are critical for activity. For instance, in a series of piperidine carboxamide-derived calpain inhibitors, the keto amides demonstrated potent inhibitory activity, with Ki values as low as 9 nM. nih.gov This highlights the importance of the carbonyl group in interactions with the target enzyme.

The substituents attached to the amide nitrogen also significantly influence the biological effects. In the context of soluble epoxide hydrolase (sEH) inhibitors, derivatives of piperidine amides have been explored, where variations in the substituents on the amide side chain dramatically impact inhibitory potency. For example, chromone-2-amide derivatives featuring a benzyl piperidine on the amide side have been identified as novel lead structures for sEH inhibitors.

The following table illustrates the structure-activity relationships of various piperidine carboxamide derivatives, highlighting the influence of substitutions on the carboxamide portion on their biological activity.

| Compound ID | R Group on Carboxamide | Biological Target | Activity (IC₅₀/Kᵢ) |

| 11f | Phenylalaninamide | µ-calpain | 30 nM (Kᵢ) |

| 11j | Substituted Phenylalaninamide | µ-calpain | 9 nM (Kᵢ) |

| Compound 7 | Benzyl piperidine | Soluble Epoxide Hydrolase | 1.75 µM (IC₅₀) |

| H-9 | Substituted Benzylamine (B48309) | Cathepsin K | 0.08 µM (IC₅₀) |

This table is interactive and showcases data from related but distinct piperidine carboxamide series to illustrate the impact of carboxamide linker modifications.

Conformational Restriction and Rigidity in SAR

The three-dimensional arrangement of the this compound scaffold is a critical factor in its ability to bind to specific biological targets. Conformational restriction and rigidity play a significant role in defining the orientation of key pharmacophoric features, thereby influencing potency and selectivity.

The piperidine ring itself acts as a spacer moiety that, through its chair conformation, dictates the spatial relationship between the substituents at the 2-position (the carboxamide group) and the nitrogen atom (the cyclohexylmethyl group). Studies on N-aryl-piperidine derivatives have indicated that appropriate conformational restriction by the piperidine spacer is favorable for specific binding to receptors like the human histamine (B1213489) H₃ receptor. nih.gov

The conformational properties of the N-cyclohexylpiperidine fragment, a core component of the title compound, have been studied in detail. These investigations reveal that the most stable conformer has both the cyclohexane (B81311) and piperidine rings in equatorial positions, oriented perpendicularly to each other. researchgate.net This preferred conformation minimizes steric hindrance and places the cyclohexyl group in a specific spatial orientation relative to the piperidine ring, which can be crucial for receptor recognition.

Introducing rigidity into the molecule, for example, by incorporating cyclic structures or bulky groups that restrict bond rotation, can lock the molecule into a bioactive conformation. This strategy has been employed in the design of various piperidine-containing compounds to enhance their activity. For instance, in a series of anti-osteoporosis agents targeting cathepsin K, the piperidine-3-carboxamide scaffold was designed to position substituents optimally within the active site of the enzyme, leading to potent inhibition. mdpi.com The rigidity of the piperidine ring is essential for maintaining this optimal binding mode.

Pharmacological and Biological Investigation of N Cyclohexylmethyl Piperidine 2 Carboxamide and Its Analogues

Receptor Interaction Studies

The interaction of N-(cyclohexylmethyl)piperidine-2-carboxamide analogues has been explored across opioid, sigma, and cannabinoid receptor systems to elucidate their pharmacological profiles.

Analogues of this compound have been investigated for their ability to modulate opioid receptors, which are critical in pain perception and other physiological processes.

Research into compounds structurally related to this compound has revealed potential for kappa opioid receptor (KOR) antagonism. KOR antagonists are being investigated for their potential in treating mood disorders and addiction by promoting resilience to stress. While specific antagonism and selectivity data for this compound is not available, studies on related piperidine (B6355638) structures suggest that this chemical scaffold can be modified to achieve selectivity for the KOR. The development of selective KOR antagonists is an active area of research, with a focus on achieving therapeutic benefits without the adverse effects associated with non-selective opioid receptor modulation.

| Compound Analogue | Receptor | Binding Affinity (Ki, nM) | Selectivity | Functional Activity |

| Data Not Available | KOR | - | - | - |

| Data Not Available | MOR | - | - | - |

| Data Not Available | DOR | - | - | - |

| Table 1: Kappa Opioid Receptor Antagonism and Selectivity Profile for Analogues of this compound. Data for the specified compound is not publicly available. This table is representative of the type of data sought in such investigations. |

| Compound Analogue | Receptor | Binding Affinity (Ki, nM) |

| Data Not Available | MOR | - |

| Data Not Available | DOR | - |

| Table 2: Mu and Delta Opioid Receptor Binding Characterization for Analogues of this compound. Specific binding affinities for the named compound are not currently documented in publicly accessible literature. |

Functional assays, such as [35S]GTPγS binding, are employed to determine the efficacy of a ligand at a G-protein coupled receptor (GPCR), indicating whether it acts as an agonist, antagonist, or inverse agonist. For opioid receptors, this assay measures the extent to which a compound activates the G-protein signaling cascade upon binding. While no specific [35S]GTPγS binding data exists for this compound, this type of assay would be essential to characterize its functional activity at MOR, DOR, and KOR and to understand its potential therapeutic effects and liabilities.

| Compound Analogue | Receptor | Efficacy (% of standard agonist) | Potency (EC50, nM) |

| Data Not Available | MOR | - | - |

| Data Not Available | DOR | - | - |

| Data Not Available | KOR | - | - |

| Table 3: Functional Efficacy at Opioid Receptors for Analogues of this compound. Functional assay data for the specified compound is not available in the public domain. |

The sigma receptor family, comprising sigma-1 and sigma-2 subtypes, are intracellular proteins involved in a variety of cellular functions. Ligands targeting these receptors are being investigated for a range of therapeutic applications, including cancer and neurological disorders. The N-cyclohexylpiperidine and related piperazine (B1678402) scaffolds are common motifs in high-affinity sigma receptor ligands. Although direct binding data for this compound is not available, the presence of the N-cyclohexylmethylpiperidine moiety suggests a potential for interaction with sigma receptors. Structure-activity relationship (SAR) studies of related compounds indicate that the nature of the substituent on the piperidine nitrogen is a key determinant of affinity and selectivity for sigma receptor subtypes.

| Compound Analogue | Receptor | Binding Affinity (Ki, nM) | Selectivity (σ1 vs σ2) |

| Data Not Available | Sigma-1 | - | - |

| Data Not Available | Sigma-2 | - | - |

| Table 4: Sigma Receptor Affinity and Selectivity for Analogues of this compound. Binding data for the specified compound has not been reported in available scientific literature. |

Cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which plays a role in regulating numerous physiological processes. While there is no direct data on the interaction of this compound with cannabinoid receptors, studies on synthetic cannabinoids with a carboxamide moiety provide insights into potential activity. For example, the analogue N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA) has been evaluated for its activity at CB1 and CB2 receptors. Both the (S)- and (R)-enantiomers of APP-CHMINACA were found to be agonists at both CB1 and CB2 receptors, with the (S)-enantiomer showing higher potency at the CB1 receptor.

| Compound Analogue | Receptor | Functional Activity (EC50, nM) | Receptor Selectivity |

| (S)-APP-CHMINACA | CB1 | 1.0 | CB1/CB2 = 2.4 |

| (S)-APP-CHMINACA | CB2 | 2.4 | |

| (R)-APP-CHMINACA | CB1 | 12.1 | CB1/CB2 = 0.5 |

| (R)-APP-CHMINACA | CB2 | 6.5 | |

| Table 5: Cannabinoid Receptor Modulation by an Analogue of this compound. Data is for the analogue APP-CHMINACA as reported by Kaneko (2017). |

Other Predicted Receptor Targets (e.g., GPR55, GPR110, GPR119, TRPV1, PPAR-α via N-Acylethanolamine pathways)

The interaction of piperidine carboxamides with various receptor targets is an area of ongoing research. While direct binding data for many of these receptors is not available for all analogues, their effects can be predicted based on their influence on endogenous ligand pathways or through direct antagonist activity.

N-Acylethanolamines (NAEs) are a class of lipid signaling molecules that interact with a range of receptors, including G protein-coupled receptors GPR55, GPR110, and GPR119, the ion channel TRPV1, and nuclear receptors like PPAR-α. nih.gov The biosynthesis of NAEs is modulated by the enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). nih.gov As certain piperidine carboxamides can modulate NAPE-PLD activity, they have the potential to indirectly influence the signaling pathways governed by these receptors by altering the levels of endogenous NAEs like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). nih.govnih.govmdpi.com For instance, PEA and OEA have been shown to enhance efferocytosis in macrophages through GPR55 and/or PPARα dependent mechanisms. nih.gov GPR119 is recognized as a receptor for OEA and is implicated in glucose homeostasis. nih.govmdpi.com

In addition to indirect modulation, some piperidine carboxamides have been developed as direct antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key target in pain signaling. researchgate.netnih.govresearchgate.net A series of these compounds were identified as potent antagonists of TRPV1, demonstrating the versatility of this chemical scaffold in targeting various receptor systems. nih.gov

Enzyme Inhibition Studies

The piperidine carboxamide scaffold has proven to be a valuable template for the development of inhibitors targeting several important enzyme classes.

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators. researchgate.netwikipedia.org It catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs such as the endocannabinoid anandamide. wikipedia.orgcaymanchem.com

High-throughput screening and subsequent optimization have led to the identification of piperidine carboxamide derivatives that modulate NAPE-PLD activity. nih.govacs.org While some studies have focused on developing inhibitors, others have successfully identified activators of NAPE-PLD within the broader class of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides. nih.govacs.orgnih.gov These studies demonstrate that the piperidine carboxamide scaffold can be systematically modified to achieve either inhibition or activation of NAPE-PLD, highlighting its tunability. For example, structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides have been conducted to develop potent NAPE-PLD inhibitors. acs.org

Cellular studies have confirmed the engagement of NAPE-PLD by piperidine carboxamide modulators. In studies involving NAPE-PLD activators, treatment of macrophage cell lines resulted in a significant increase in NAPE-PLD activity. nih.govnih.gov Conversely, NAPE-PLD inhibitors have been shown to decrease NAE levels in the brains of mice, demonstrating target engagement in vivo. researchgate.net The functional consequence of this modulation has also been explored; for instance, small molecule activation of NAPE-PLD by certain piperidine carboxamides was shown to enhance efferocytosis (the clearance of apoptotic cells) by macrophages, a process that was absent in macrophages from NAPE-PLD knockout mice. nih.govnih.gov

The piperidine carboxamide structure has been identified as a novel scaffold for the inhibition of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is an attractive therapeutic target for various cancers. rsc.orgnih.govacs.org

High-throughput screening identified a piperidine carboxamide compound as a novel inhibitor of ALK with an IC₅₀ of 0.174 μM. nih.govacs.org X-ray crystallography revealed that this class of inhibitors binds to the ALK kinase domain in an unusual conformation, accessing an extended hydrophobic pocket. nih.govacs.org Subsequent structure-activity relationship studies focused on rapid parallel optimization of the scaffold, leading to the development of analogues with improved potency and selectivity over related kinases like IGF1R. nih.gov These molecules are classified as Type I½ inhibitors, as they occupy both the ATP binding site and a back hydrophobic cavity. researchgate.netrsc.org

| Compound Class | Target Enzyme | Effect | Key Findings |

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Inhibition | Identified as novel Type I½ inhibitors; SAR studies led to improved potency and selectivity. rsc.orgnih.gov |

| Benzothiazole Phenylsulfonyl-piperidine Carboxamides | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Activation | Increased NAPE-PLD activity in biochemical and cellular assays; enhanced macrophage efferocytosis. nih.govacs.org |

| Pyrimidine-4-carboxamides | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Inhibition | Developed as potent and selective inhibitors that modulate NAE levels in vivo. acs.orgresearchgate.net |

| Piperidine Carboxamides | Transient Receptor Potential Vanilloid-1 (TRPV1) | Antagonism | Developed as potent antagonists for a key pain signaling target. nih.govresearchgate.net |

In silico methods, such as quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics simulations, are powerful tools for predicting the biological activities and potential targets of novel compounds. nih.govsemanticscholar.org These computational approaches can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and identify potential off-target interactions early in the drug discovery process. semanticscholar.orgmdpi.com

For scaffolds like piperidine carboxamides, in silico studies can explore potential interactions with a wide range of enzyme classes beyond those already validated experimentally. nih.govnih.gov For example, molecular docking can be used to screen a compound against a panel of enzyme active sites to predict binding affinities and modes. nih.govmdpi.com Such studies have been used to explore N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors and other piperidine-based structures as multikinase inhibitors, demonstrating the broad applicability of this chemical class. nih.govnih.gov While specific in silico predictions for this compound are not documented in the reviewed literature, the established activity of its analogues suggests that it could be a candidate for computational screening against various enzyme families.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Preclinical Biological Assessment

The preclinical evaluation of this compound analogues has encompassed both in vitro cellular assays and in vivo animal models to characterize their pharmacological activity.

The in vitro activity of these compounds is typically assessed using functional assays in cell lines that express the target receptor. For 5-HT2C receptor PAMs, a common assay measures the potentiation of serotonin-evoked calcium release in CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT2C receptor. nih.gov The fluorescence-based measurement of intracellular calcium levels provides a quantitative measure of the allosteric modulatory activity of the compounds. nih.gov For instance, the analogue (2,4-cis)-4-Cyclohexyl-N-(2-morpholinoethyl)piperidine-2-carboxamide has been evaluated using such assays to determine its efficacy as a 5-HT2C PAM. nih.gov

Table 1: In Vitro Activity of a Representative Analogue

| Compound | Assay | Target | Activity |

|---|

This table is representative of the types of in vitro assays used for analogues of this compound.

In vivo studies in animal models are crucial for understanding the central nervous system effects of these compounds. For example, a 4-phenylpiperidine-2-carboxamide analogue, compound 12 (CTW0415), demonstrated in vivo efficacy in a drug discrimination assay. nih.gov This type of assay assesses the ability of a compound to produce a specific internal state that animals can learn to recognize, providing evidence of its psychoactive effects. The potentiation of the effects of a selective 5-HT2C receptor agonist in this assay confirmed the in vivo activity of compound 12 as a 5-HT2C PAM. nih.gov Such studies are vital for establishing the potential of these compounds for further development as therapeutics for central nervous system disorders. nih.gov

Table 2: In Vivo Pharmacological Effects of a Representative Analogue

| Compound | Animal Model | Assay | Observed Effect |

|---|

This table is representative of the types of in vivo investigations conducted for analogues of this compound.

While specific data on the brain penetration and distribution of this compound is not available, the development of its analogues has focused on enhancing drug-like properties, which includes optimizing for brain penetrance. nih.govnih.gov The rationale behind modifying the chemical structure of these piperidine-2-carboxamide (B12353) derivatives, such as reducing the number of rotatable bonds and adjusting lipophilicity, is often aimed at improving their pharmacokinetic profile, including their ability to cross the blood-brain barrier and reach their target in the central nervous system. nih.gov The in vivo efficacy of analogues like compound 12 (CTW0415) in behavioral assays suggests that they do indeed penetrate the brain and exert their pharmacological effects. nih.gov

Computational Chemistry and Molecular Modeling of N Cyclohexylmethyl Piperidine 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as N-(cyclohexylmethyl)piperidine-2-carboxamide, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is energy-minimized to achieve a stable conformation. The protein structure, often obtained from databases like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates binding energy.

For piperidine (B6355638) carboxamide derivatives, molecular docking has been instrumental in identifying key interactions with protein targets like anaplastic lymphoma kinase (ALK). A docking study of this compound would similarly aim to identify crucial ligand-protein interactions. The analysis would focus on:

Hydrogen Bonds: Identifying potential hydrogen bond donors and acceptors on the ligand (e.g., the amide group) and their corresponding partners on the protein's amino acid residues.

Hydrophobic Interactions: Mapping the interactions between the nonpolar regions of the ligand, such as the cyclohexyl and piperidine rings, and hydrophobic pockets within the protein's active site.

Electrostatic Interactions: Assessing the role of charge-based interactions in the binding.

The results of such an analysis are typically visualized and quantified to understand the structural basis of binding, guiding further optimization of the molecule's structure to enhance potency and selectivity.

Table 1: Illustrative Molecular Docking Results for a Ligand

| Parameter | Description | Example Value | Interacting Residues (Hypothetical) |

|---|---|---|---|

| Binding Affinity | Estimated free energy of binding (lower is better). | -8.5 kcal/mol | - |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 | ASN535, GLY480 |

| Hydrophobic Interactions | Key residues forming hydrophobic contacts. | - | LEU420, VAL455, ILE530 |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of interactions predicted by docking.

An MD simulation for the this compound-protein complex would typically be performed by immersing the complex in a simulated aqueous environment. The simulation tracks the movements of all atoms over a set period, often on the nanosecond scale. Key analyses performed on the resulting trajectory include:

Root-Mean-Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein, highlighting which amino acid residues are most affected by the ligand's presence.

Interaction Stability: MD simulations allow for the monitoring of specific interactions (like hydrogen bonds) throughout the simulation, determining their persistence and strength.

These simulations are crucial for validating docking results and understanding the thermodynamic factors that govern ligand binding, providing a more accurate picture of the binding event.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Common Setting |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy. | AMBER, GROMOS |

| Solvent Model | Representation of the aqueous environment. | TIP3P Water |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds |

| Temperature & Pressure | System conditions to mimic physiology. | 300 K, 1 bar |

| Ensemble | Statistical ensemble used (e.g., NPT, NVT). | NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models allow for the prediction of the activity of new, unsynthesized molecules.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial charges.

Hydrophobic properties: LogP (partition coefficient).

Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to generate a 3D-QSAR model. These models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might indicate that adding a bulky group at a specific position would be sterically favorable and enhance binding.

Table 4: Example of a QSAR Dataset Structure

| Compound ID | Structure | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., Dipole Moment) | Hydrophobic Descriptor (LogP) | Biological Activity (e.g., pIC50) |

|---|---|---|---|---|---|

| 1 | R = H | 150 ų | 2.5 D | 2.8 | 6.5 |

| 2 | R = Cl | 155 ų | 3.1 D | 3.3 | 7.1 |

| 3 | R = CH3 | 165 ų | 2.4 D | 3.2 | 6.8 |

In Silico Prediction of Biological Activity and Target Identification

Beyond studying interactions with a known target, computational methods can be used to predict the potential biological activities of a compound like this compound and identify its most likely protein targets. This is often achieved through "reverse docking" or target fishing approaches.

In this process, the molecule is docked against a large panel of known protein structures. The compound's predicted binding affinities across these targets are then ranked. High-ranking scores against certain proteins or protein families (e.g., kinases, G-protein-coupled receptors) can suggest potential therapeutic applications or off-target effects.

Furthermore, in silico tools are widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By calculating physicochemical properties such as solubility, membrane permeability, and potential for metabolic breakdown, these models can identify potential liabilities early in the drug discovery process, long before any experimental testing is conducted. This helps prioritize compounds that are more likely to have favorable drug-like properties.

Table 5: Examples of Predictable ADMET Properties

| Property | Category | Importance in Drug Discovery |

|---|---|---|

| Aqueous Solubility | Absorption | Affects bioavailability after oral administration. |

| Caco-2 Permeability | Absorption | Predicts absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Determines if a compound can act on the central nervous system. |

| CYP450 Inhibition | Metabolism | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Toxicity | Assesses risk of cardiac toxicity. |

| Ames Mutagenicity | Toxicity | Predicts the potential to cause genetic mutations. |

Structural Elucidation and Analytical Characterization of N Cyclohexylmethyl Piperidine 2 Carboxamide

Spectroscopic Methods for Structure Confirmation

The definitive structure of N-(cyclohexylmethyl)piperidine-2-carboxamide requires a comprehensive analysis using various spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the functional groups present, collectively confirming the compound's identity and purity.

Mass Spectrometry Techniques (Electrospray Ionization-Mass Spectrometry, High-Resolution Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): This soft ionization technique would be suitable for this compound, likely showing a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₃H₂₄N₂O) with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for separation and identification. The resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that can be used to deduce the structure.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry (LC-QTOF-MS/MS): This technique combines the separation power of liquid chromatography with the high resolution and accuracy of a QTOF mass analyzer. MS/MS experiments would involve selecting the molecular ion and fragmenting it to obtain structural information based on the daughter ions produced.

Expected Mass Spectrometry Data

| Technique | Ion | m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | 225.1961 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide, as well as C-H and C-N bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3300 | N-H stretch (amide) |

| ~2920, ~2850 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (amide I) |

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Stereochemistry

X-ray crystallography would reveal the preferred conformation of both the piperidine (B6355638) and cyclohexyl rings, which are typically in a chair conformation. It would also definitively establish the relative stereochemistry at the C2 position of the piperidine ring. The orientation of the cyclohexylmethyl substituent and the amide group relative to the piperidine ring would also be determined.

Analysis of Intermolecular Interactions in Crystal Lattice

Table of Compounds

| Compound Name |

|---|

Structural Analysis of Metal Complexes (e.g., Uranyl Complexes with Piperidine Amide Ligands)

The coordination chemistry of piperidine-based amide ligands is of significant interest, particularly their ability to form stable complexes with f-block elements like uranium. When this compound acts as a ligand, it typically coordinates to the uranyl ion (UO₂²⁺) through the oxygen atom of the amide carbonyl group. This interaction is a classic example of a hard-soft acid-base principle, where the hard Lewis acid (U⁶⁺) preferentially binds to the hard oxygen donor site.

Research on analogous piperidine and pyrrolidone-based carboxamide ligands complexed with uranyl nitrate reveals that the resulting complexes often exhibit a hexagonal bipyramidal geometry around the uranium center. researchgate.net In this arrangement, the two axial positions are occupied by the uranyl oxygens, while the equatorial plane is formed by the coordinating oxygen atoms from the amide ligands and the nitrate anions.

Detailed structural analyses, typically performed using single-crystal X-ray diffraction, provide precise measurements of bond lengths and angles, which are critical for understanding the nature of the coordination. For instance, in a related complex, N-cyclohexylmethyl-2-pyrrolidone with uranyl nitrate, the U-O(ligand) bond distance was determined to be approximately 2.383 Å, and the U-O=C(carbonyl) bond angle was found to be 135.3°. researchgate.net Studies on other piperidine-based amide ligands have shown that the U-O-C bond angles can be nearly linear, ranging from 150-159°, indicating a strong bond between the ligand and the uranyl group. researchgate.net The geometry of these complexes can vary, with octahedral, hexagonal bipyramidal, and pentagonal bipyramidal structures being observed depending on the specific ligands and counter-ions involved. researchgate.net

Table 1: Representative Structural Data for Uranyl Complexes with Analogous Amide Ligands

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Hexagonal Bipyramidal | researchgate.net |

| U-O (Ligand) Bond Length (Å) | ~2.38 | researchgate.net |

| U-O-C (Carbonyl) Bond Angle (°) | 135 - 159 | researchgate.net |

| Uranyl Coordination Site | Amido Oxygen | researchgate.net |

This interactive table provides typical structural parameters observed in uranyl complexes with ligands structurally similar to this compound.

Chromatographic Purity Assessment and Separation (High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the purity assessment of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a frequently used method for the analysis of piperidine derivatives. A typical RP-HPLC setup would involve a C18 stationary phase, which is nonpolar. The mobile phase would consist of a mixture of an aqueous component (often with a pH modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent, such as acetonitrile or methanol.

For the analysis of piperidine-containing compounds, a gradient elution is often employed, where the proportion of the organic solvent is increased over time to ensure the efficient elution of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, often in the range of 210-260 nm. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm) | nih.gov |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230-260 nm | google.com |

| Temperature | 30°C | nih.gov |

This interactive table presents a representative set of HPLC parameters that could be adapted for the purity analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile and thermally stable compounds. For a compound like this compound, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase would be suitable. The sample, dissolved in a volatile solvent, is injected into a heated port where it is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). Separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. The resulting chromatogram provides a purity profile similar to that obtained by HPLC.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

For this compound, the molecular formula is C₁₃H₂₄N₂O. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

The molecular weight of C₁₃H₂₄N₂O is calculated as: (13 * 12.01) + (24 * 1.008) + (2 * 14.01) + (1 * 16.00) = 156.13 + 24.192 + 28.02 + 16.00 = 224.34 g/mol .

The theoretical percentages are:

Carbon (C): (156.13 / 224.34) * 100% = 69.60%

Hydrogen (H): (24.192 / 224.34) * 100% = 10.78%

Nitrogen (N): (28.02 / 224.34) * 100% = 12.49%

Oxygen (O): (16.00 / 224.34) * 100% = 7.13%

Experimentally, a sample of the purified compound would be subjected to combustion analysis, and the resulting percentages of C, H, and N would be determined. A close match (typically within ±0.4%) between the experimental and theoretical values is considered a confirmation of the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 69.60 |

| Hydrogen | H | 1.008 | 24 | 24.192 | 10.78 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.49 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.13 |

| Total | | | | 224.34 | 100.00 |

This interactive table outlines the calculated elemental composition for this compound based on its molecular formula.

Advanced Research Applications and Future Perspectives for N Cyclohexylmethyl Piperidine 2 Carboxamide

Development as Chemical Probes for Biological Systems

There is no specific information available in peer-reviewed literature detailing the development or use of N-(cyclohexylmethyl)piperidine-2-carboxamide as a chemical probe. Research on the broader class of piperidine (B6355638) and carboxamide derivatives shows their general potential for interacting with biological targets, but studies dedicated to this particular molecule's affinity, selectivity, or application for interrogating biological systems have not been identified.

Interdisciplinary Research Integrating Computational and Experimental Approaches

No published studies were found that specifically apply integrated computational and experimental methods to this compound. While computational docking and molecular dynamics simulations are common tools for studying related compounds, the results of such studies for this molecule are not documented in scientific literature.

Exploration of Novel Therapeutic Directions Based on Target Modulation

The therapeutic potential of this compound and its mechanism of action through target modulation are currently unexplored in published research. The broader families of piperidine carboxamides have been investigated for a range of therapeutic activities, including as enzyme inhibitors and receptor modulators. However, there are no specific findings that connect this compound to any particular therapeutic target or disease model.

Coordination Chemistry and Material Science Applications

There is no available literature describing the use of this compound as a ligand in coordination chemistry or as a component in the development of new materials. The potential for the nitrogen and oxygen atoms in the molecule to act as coordination sites for metal ions has not been investigated, and its properties relevant to material science remain uncharacterized.

Q & A

Q. What are the common synthetic routes for N-(cyclohexylmethyl)piperidine-2-carboxamide derivatives?

A two-step synthetic approach is frequently employed: (1) coupling of cyclohexylmethylamine with a protected piperidine-2-carboxylic acid derivative, and (2) deprotection or functionalization. For example, similar compounds were synthesized via sequential amidation and hydroxylation, yielding products with 40–43% efficiency after purification by preparative thin-layer chromatography (TLC) . Optimization of reaction conditions (e.g., solvent, temperature) is critical for improving yield.

Q. What spectroscopic methods are used to characterize this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Key diagnostic signals include the cyclohexylmethyl group’s protons (δ ~1.0–2.0 ppm) and the piperidine carboxamide carbonyl carbon (δ ~170 ppm). Coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) confirm stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed mass) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related carboxamides, N-(cyclohexylmethyl)piperidine-2-carboxamide may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure per GHS). Use personal protective equipment (PPE), fume hoods, and proper waste disposal protocols. Refer to Safety Data Sheets (SDS) for specific handling guidelines .

Q. How is this compound purified post-synthesis?

Purification often involves preparative TLC or column chromatography using silica gel. For enantiomeric mixtures, chiral stationary phases may resolve stereoisomers. Recrystallization from solvents like dichloromethane/hexane yields amorphous solids or crystalline forms .

Advanced Research Questions

Q. How can enantiomeric resolution of derivatives impact biological activity evaluation?

Stereochemistry significantly influences receptor binding. For example, (2S,4S) and (2R,4S) diastereomers of related piperidine-carboxamides showed distinct allosteric modulation profiles. Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vitro assays (e.g., receptor binding or functional activity screens) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., yields, solubility)?

Discrepancies may arise from reaction conditions (e.g., moisture sensitivity), analytical method variability, or impurities. Reproduce experiments under controlled conditions (e.g., inert atmosphere) and validate results using orthogonal techniques (e.g., NMR, LC-MS). Cross-reference crystallographic data (e.g., unit cell parameters) to confirm structural consistency .

Q. How do crystallographic studies inform molecular packing and stability?

X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize crystal lattices. For N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, the crystal structure (space group P2₁2₁2₁) showed C–H···O hydrogen bonds between the carboxamide and chlorophenyl groups, influencing solubility and thermal stability .

Q. What experimental designs assess allosteric modulation potential in biological targets?

Design dose-response assays using cell lines expressing target receptors (e.g., GPCRs). Measure changes in ligand binding affinity (radioligand displacement) or functional responses (e.g., cAMP accumulation). Compare potency (EC₅₀) and efficacy (% maximal response) of derivatives with varying substituents (e.g., cyclohexyl vs. aryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.